ENT Transporter Inhibition Potency: Target Compound vs. 4-(2-fluorophenyl)-N,N-dimethyl-1-piperazinesulfonamide
Preliminary vendor-reported data indicate that N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide inhibits equilibrative nucleoside transporters (ENTs) with a mechanism consistent with non-competitive inhibition, reducing the Vmax of uridine uptake without affecting Km . A structurally related compound, 4-(2-fluorophenyl)-N,N-dimethyl-1-piperazinesulfonamide, has been characterized as an ENT inhibitor with selectivity for ENT2 over ENT1 . However, direct head-to-head quantitative comparison of the target compound against this or other specific ENT inhibitors is not available in the peer-reviewed literature at this time. The current evidence is limited to class-level inference based on shared pharmacophoric elements.
| Evidence Dimension | ENT inhibitory activity (Vmax reduction in uridine uptake) |
|---|---|
| Target Compound Data | Not quantified in peer-reviewed literature |
| Comparator Or Baseline | 4-(2-fluorophenyl)-N,N-dimethyl-1-piperazinesulfonamide (IC50 not reported for ENT subtypes in directly comparable assay) |
| Quantified Difference | Not established |
| Conditions | In vitro nucleoside transporter assay (cell type not specified) |
Why This Matters
ENT inhibition is relevant for oncology and antiviral research, where differential subtype selectivity (ENT1 vs. ENT2) can determine therapeutic index and tissue-specific effects.
